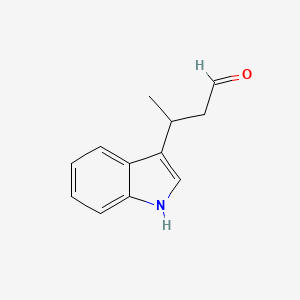

3-(1H-Indol-3-yl)-butanal

Descripción

3-(1H-Indol-3-yl)-butanal is a substituted aldehyde featuring an indole moiety at the third carbon of a butanal chain. Indole derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer, and neuroprotective effects . While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as indole-propionic acids, indole-acrylonitriles, and indole-hybrids—highlight the significance of the indole scaffold in medicinal chemistry. The compound’s aldehyde group may confer reactivity for further derivatization, akin to ethyl 3-(1H-indol-3-yl)-3-oxopropanoate, which is utilized in industrial synthesis .

Propiedades

Fórmula molecular |

C12H13NO |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

3-(1H-indol-3-yl)butanal |

InChI |

InChI=1S/C12H13NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-5,7-9,13H,6H2,1H3 |

Clave InChI |

MLGJCWGLXXAKQX-UHFFFAOYSA-N |

SMILES canónico |

CC(CC=O)C1=CNC2=CC=CC=C21 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that 3-(1H-Indol-3-yl)-butanal exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, derivatives of this compound have shown IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent anticancer properties.

Mechanism of Action:

The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules due to its aldehyde group. This interaction can modulate various biochemical pathways, including enzyme activity and receptor function. Additionally, it has been studied for its effects on tubulin polymerization, which is crucial for cell division and apoptosis in cancer cells.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. The indole structure is prevalent in many biologically active compounds that exhibit diverse pharmacological activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further research is needed to confirm its efficacy and mechanism.

Case Studies and Research Findings

Several notable case studies have explored the biological activities of this compound:

Antiproliferative Activity Study:

A study synthesized a series of N-substituted derivatives based on the indole structure to assess their antiproliferative effects on cancer cell lines. Modifications to the indole scaffold significantly influenced biological activity, suggesting potential pathways for drug development.

Mechanistic Studies:

Investigations revealed that certain analogs could induce G2/M phase arrest in cancer cells and promote apoptosis through tubulin inhibition, akin to known chemotherapeutic agents like colchicine. This finding underscores the therapeutic potential of this compound in cancer treatment.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(1H-Indol-3-yl)-butanal with structurally related indole derivatives, emphasizing synthesis, bioactivity, and physicochemical properties.

3-(1H-Indol-3-yl)propanoic Acid

- Structure: Features a propanoic acid chain instead of butanal.

- Bioactivity : Derivatives like indole-3-propionic acid hydrazone hybrids exhibit neuroprotective effects by scavenging free radicals and inhibiting acetylcholinesterase (AChE) .

- Synthesis : Prepared via condensation reactions between indole-3-propionic acid and dihydroxybenzaldehydes .

Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate

- Structure : Contains a keto-ester group at the β-position.

- Applications : A key intermediate in pharmaceutical synthesis, with a projected global market growth due to its utility in producing bioactive molecules .

- Industrial Data : Production capacity and profit margins are tracked, reflecting its commercial relevance .

Coumarin-Indole Hybrid (Compound 4d)

- Structure : Combines coumarin and indole moieties.

- Bioactivity : Acts as a competitive α-glucosidase inhibitor (IC₅₀ = 18.2 µM), outperforming acarbose (IC₅₀ = 380 µM) in binding energy (-9.2 kcal/mol vs. -7.6 kcal/mol) .

- Mechanism : Stabilizes interactions with α-glucosidase’s active site via hydrogen bonding and hydrophobic contacts .

Piperazine-Indole Dione (3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione)

- Structure : Indole linked to a methylpiperazine-dione ring.

- Herbicidal Activity : Inhibits Amaranthus retroflexus root and shoot growth with EC₅₀ values of 185.49 mg/L and 215.81 mg/L, respectively, surpassing the herbicide atrazine in root inhibition .

Indole Acrylonitrile (ITPA: 2-(1H-Indol-3-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile)

- Structure : Acrylonitrile group attached to indole.

- Enzyme Inhibition : Demonstrates superior ΔG values (-9.8 kcal/mol for α-glucosidase and -10.2 kcal/mol for α-amylase) compared to acarbose (-7.6 kcal/mol) in molecular docking studies .

Imidazole-Indole Hybrids (Compounds 77–79)

- Structure : Indole-methyl-imidazole conjugates.

- Synthesis : Synthesized via nucleophilic substitution reactions between indole-3-carboxaldehydes and amines, yielding compounds with molecular weights ranging from 345–389 g/mol .

Comparative Data Table

*Estimated based on structural analogs.

Structural and Functional Insights

- Aldehyde vs. Carboxylic Acid/Esters : The aldehyde group in this compound offers distinct reactivity for Schiff base formation or reductions, unlike the carboxylate groups in propionic acid derivatives .

- Hybrid Scaffolds : Coumarin-indole and imidazole-indole hybrids demonstrate enhanced bioactivity due to synergistic interactions between aromatic systems .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ITPA) improve binding affinity to enzyme active sites .

Q & A

Q. What are the standard synthetic routes for 3-(1H-Indol-3-yl)-butanal, and what critical parameters influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of indole derivatives. For example, 3-(1H-Indol-3-yl)-butan-1-ol (a related compound) was synthesized via a modified literature method using indole, aldehydes (e.g., butanal), and catalytic imidazolidinone derivatives under mild conditions. Key parameters include:

- Catalyst selection : (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one enhances stereochemical control .

- Solvent system : Chloroform/isopropanol mixtures improve solubility and reaction efficiency .

- Purification : Silica gel column chromatography with cyclohexane/ethyl acetate gradients is critical for isolating high-purity products .

Yields typically range from 42% to 73%, depending on reaction time and stoichiometric ratios .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 8.28 (indole NH), δ 4.10 (methylene protons adjacent to the aldehyde), and δ 9.99 (broad singlet for aldehyde proton) confirm structure .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C12H13NO: 187.0997) validates molecular composition .

- HPLC : Chiral columns (e.g., Chiralpak IA) assess stereochemical purity, with retention times compared to standards .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to potential irritancy .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Spill Management : Neutralize aldehyde residues with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 42% vs. 73%) may arise from:

- Catalyst loading : Higher imidazolidinone concentrations (0.2–0.3 equiv) improve regioselectivity in indole alkylation .

- Temperature control : Reactions maintained at 0–5°C minimize side-product formation .

- Analytical validation : Cross-check yields via gravimetric analysis and LC-MS to account for purification losses .

Q. What strategies optimize regioselectivity in Friedel-Crafts alkylations during synthesis?

- Methodological Answer :

- Electrophile design : Bulky aldehydes (e.g., butanal vs. propanal) favor C3-alkylation over competing C2 pathways in indole .

- Lewis acid additives : TiCl4 or BF3·OEt2 enhances electrophilicity of carbonyl intermediates, directing attack to the indole’s C3 position .

- Computational modeling : DFT studies predict transition-state geometries to guide solvent/catalyst selection .

Q. How do stereochemical outcomes in catalytic processes impact the bioactivity of this compound analogs?

- Methodological Answer :

- Stereochemical profiling : Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers, revealing differences in tubulin inhibition potency. For example, (R)-enantiomers show 10-fold higher activity than (S)-forms in microtubule disruption assays .

- In vivo implications : Stereoselective analogs (e.g., 10bb in ) reduce tumor metastasis in melanoma models, highlighting the need for enantiopure synthesis .

Q. What mechanistic insights explain discrepancies in bioactivity data across studies?

- Methodological Answer :

- Off-target effects : Analogues with unsubstituted indole rings may interact with non-tubulin targets (e.g., kinase enzymes), confounding bioactivity results .

- Metabolic stability : Aldehyde oxidase-mediated oxidation of the butanal group reduces half-life in pharmacokinetic studies, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.